molecular formula C13H8Cl2N2O3 B2491819 3,5-dichloro-N-(4-nitrophenyl)benzamide CAS No. 128915-32-2

3,5-dichloro-N-(4-nitrophenyl)benzamide

Cat. No. B2491819
CAS RN: 128915-32-2
M. Wt: 311.12
InChI Key: PHSKYXAXTDGAHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives, including compounds similar to 3,5-dichloro-N-(4-nitrophenyl)benzamide, often involves multi-step reactions starting from nitrobenzamide precursors. For example, a related compound was synthesized in two steps by refluxing N-(2,4-dichlorophenyl)-2-nitrobenzamide with thionyl chloride followed by treatment with an acid or amine (Saeed et al., 2010).

Molecular Structure Analysis

The molecular structure of these compounds has been determined using single-crystal X-ray diffraction data, revealing details such as crystal system, unit cell dimensions, and the orientation of nitro groups relative to the phenyl rings. For instance, a related structure crystallizes in the monoclinic space group with specific angles between the aromatic rings and orientations of the nitro groups (Saeed et al., 2008).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, reflecting their reactivity and potential for further functionalization. The synthesis processes often involve nucleophilic substitution, condensation, and ring-opening reactions. For example, a related compound was synthesized through a ring-opening reaction of a benzoxazinone derivative (Ayoob & Hawaiz, 2023).

Scientific Research Applications

Insecticide Research

Research has found that certain benzamide derivatives, including those similar to 3,5-dichloro-N-(4-nitrophenyl)benzamide, have shown promise as effective insecticides. SIR-6874, a compound closely related to this compound, has been particularly noted for its efficacy in inhibiting mosquito development, both in the laboratory and in the field. This suggests potential applications of this compound in controlling mosquito populations, especially in species like Aedes nigromaculis and A. melanimon (Schaefer et al., 1978).

Antidiabetic and Antimicrobial Potential

Benzamide derivatives, similar in structure to this compound, have been evaluated for their antidiabetic and antimicrobial potentials. Notably, certain compounds have been identified as potent inhibitors of α-glucosidase and α-amylase enzymes, which are relevant in the context of diabetes management. Additionally, some of these compounds demonstrated significant antibacterial and antifungal properties, indicating potential applications in developing new antidiabetic and antimicrobial agents (Thakal, Singh, & Singh, 2020).

Crystallography and Molecular Structure Analysis

The crystal structure and molecular analysis of compounds closely related to this compound have been extensively studied. These studies are crucial for understanding the physical and chemical properties of these compounds, which can inform their potential applications in various fields of science, including materials science and pharmaceutical research (Saeed, Hussain, & Flörke, 2008).

Chemosensors Development

N-nitrophenyl benzamide derivatives, which are structurally similar to this compound, have been developed as chemosensors, particularly for detecting cyanide in aqueous environments. Their high selectivity towards CN− ions makes these compounds practical for monitoring cyanide concentrations in various samples, indicating potential environmental and safety applications (Sun, Wang, & Guo, 2009).

Corrosion Inhibition in Industrial Applications

Studies have shown that N-phenyl-benzamide derivatives, which include structures similar to this compound, can be effective corrosion inhibitors. These compounds have been tested for their efficiency in preventing acidic corrosion of mild steel, a common issue in industrial settings. The results indicate potential applications of these compounds in enhancing the durability and longevity of metal structures and components (Mishra et al., 2018).

properties

IUPAC Name

3,5-dichloro-N-(4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O3/c14-9-5-8(6-10(15)7-9)13(18)16-11-1-3-12(4-2-11)17(19)20/h1-7H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSKYXAXTDGAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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